molecular formula C20H19N3O B5690995 3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

Cat. No. B5690995
M. Wt: 317.4 g/mol
InChI Key: BTAHUDTZYZUDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, also known as DMABNQ, is a heterocyclic organic compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis in cancer cells. 3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has also been shown to bind to metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one can inhibit cell proliferation and induce apoptosis in cancer cells. 3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has also been shown to have antioxidant properties and may protect cells from oxidative damage. In addition, 3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been shown to bind to metal ions, which may have implications for its use as a fluorescent probe.

Advantages and Limitations for Lab Experiments

One advantage of 3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is its potential as an anti-cancer agent and fluorescent probe for detecting metal ions. 3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is also relatively easy to synthesize using established methods. However, one limitation of 3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. One area of interest is the development of 3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one-based organic semiconductors for use in electronic devices. Another direction is the investigation of 3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one as a potential therapeutic agent for other diseases besides cancer. Finally, further research is needed to fully understand the mechanism of action of 3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one and its interactions with metal ions.
In conclusion, 3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a heterocyclic organic compound that has shown promise in various fields of research. Its potential applications as an anti-cancer agent, fluorescent probe, and building block for organic semiconductors make it an interesting subject for further study. However, more research is needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one can be synthesized using various methods, including the condensation of 2-amino-3,5-dimethylbenzoic acid with 2-phenyl-1,2,3,4-tetrahydroquinoline-4-one in the presence of a catalyst. Another method involves the reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline-4-one with methylamine and formaldehyde in the presence of a base.

Scientific Research Applications

3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis and inhibit cell proliferation in cancer cells. 3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. In materials science, 3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been investigated for its use as a building block in the synthesis of organic semiconductors.

properties

IUPAC Name

3-amino-5,5-dimethyl-2-phenyl-6H-benzo[h]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-20(2)12-14-10-6-7-11-15(14)17-16(20)19(24)23(21)18(22-17)13-8-4-3-5-9-13/h3-11H,12,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAHUDTZYZUDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)C4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

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